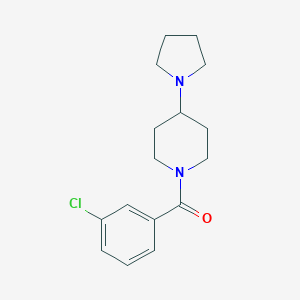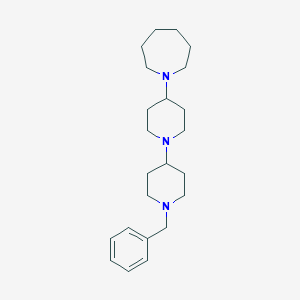
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine, commonly known as CPP, is a synthetic compound that belongs to the piperidine family of drugs. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mecanismo De Acción
CPP acts as a competitive antagonist of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor by binding to the glycine site of the receptor, which is required for the activation of the receptor by glutamate. By blocking the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, CPP reduces the influx of calcium ions into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
CPP has been shown to induce a wide range of biochemical and physiological effects in the brain, including the modulation of glutamate and dopamine release, the regulation of neuronal survival and apoptosis, and the alteration of gene expression and protein synthesis. CPP has also been shown to affect the immune system by modulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages as a research tool, including its high potency and selectivity for the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, CPP also has some limitations, such as its short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on CPP, including the development of more potent and selective 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor antagonists, the investigation of the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in other physiological and pathological processes, and the exploration of the therapeutic potential of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators in various neuropsychiatric disorders. Additionally, the use of CPP as a research tool can be extended to other fields, such as cancer research and immunology, where the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor has been implicated in the regulation of cell growth and inflammation.
Conclusion
In conclusion, CPP is a potent and selective inhibitor of the 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor that has been widely used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes. CPP has several advantages as a research tool, including its high potency and selectivity, but also has some limitations, such as its short half-life and potential off-target effects. Future research on CPP and other 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptor modulators can provide valuable insights into the regulation of synaptic plasticity and the development of novel therapeutics for neuropsychiatric disorders.
Métodos De Síntesis
CPP can be synthesized using a multistep process involving the reaction of 1-(3-chlorobenzoyl)piperidine with pyrrolidine in the presence of a base, followed by purification and isolation of the desired product. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
CPP has been extensively used as a research tool to investigate the role of 1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, drug addiction, and neurodegenerative disorders. CPP has been shown to enhance long-term potentiation (LTP) and spatial memory in rodents, suggesting its potential therapeutic use in cognitive disorders.
Propiedades
Nombre del producto |
1-(3-Chlorobenzoyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Fórmula molecular |
C16H21ClN2O |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 |
Clave InChI |
FLXPPUGKFOUSPC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)